molecular formula C17H16N8Zn B13384632 Chitinase CAS No. 9001-06-3

Chitinase

Cat. No.: B13384632
CAS No.: 9001-06-3
M. Wt: 397.7 g/mol
InChI Key: IRXYDYDYZGPTNB-UHFFFAOYSA-N
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Description

This compound features a bis-benzimidazole core with carboximidamide groups at positions 5 and 4. The methylene bridge (-CH₂-) links the two benzimidazole units, while the zinc ion likely coordinates with the carboximidamide groups, enhancing stability or modulating reactivity.

Properties

CAS No.

9001-06-3

Molecular Formula

C17H16N8Zn

Molecular Weight

397.7 g/mol

IUPAC Name

2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide;zinc

InChI

InChI=1S/C17H16N8.Zn/c18-16(19)8-1-3-10-12(5-8)24-14(22-10)7-15-23-11-4-2-9(17(20)21)6-13(11)25-15;/h1-6H,7H2,(H3,18,19)(H3,20,21)(H,22,24)(H,23,25);

InChI Key

IRXYDYDYZGPTNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)CC3=NC4=C(N3)C=C(C=C4)C(=N)N.[Zn]

Origin of Product

United States

Preparation Methods

Conventional Methods

The classical synthesis of benzimidazoles involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids under acidic or basic conditions. For example, the reaction of o-phenylenediamine with formic acid or aldehydes in the presence of catalysts like zinc salts or acids can yield the benzimidazole core efficiently.

Catalytic Approaches Using Zinc

Research indicates that zinc salts, notably zinc triflate, serve as effective catalysts for benzimidazole synthesis:

  • Zinc triflate catalysis facilitates condensation reactions between o-phenylenediamine and aldehydes, providing high yields under mild conditions.
  • The process is environmentally friendly, cost-effective, and suitable for large-scale production.

Reaction Conditions

Parameter Typical Range Reference
Solvent Ethanol, methanol, acetonitrile ,
Temperature 50°C – 85°C ,
Catalyst loading 5–10 mol% zinc triflate
Reaction time 8–12 hours ,

Functionalization to Obtain the Target Compound

Introduction of the Carbamimidoyl and Carboximidamide Groups

Post-cyclization, the benzimidazole core undergoes further functionalization:

  • Carbamimidoyl groups are introduced via reaction with amidine derivatives or through nucleophilic substitution with cyanamide or related reagents.
  • Carboximidamide groups are typically formed by the reaction of nitriles or carboxylic acid derivatives with amidine reagents under dehydrating conditions.

Specific Synthetic Route

  • Step 1: Synthesis of the benzimidazole core using zinc triflate catalysis.
  • Step 2: Nucleophilic substitution or addition of cyanamide to introduce the carbamimidoyl group at the 6-position.
  • Step 3: Functionalization at the 5-position with amidine derivatives to form the carboximidamide moiety.
  • Step 4: Coordination with zinc ions to stabilize the final complex, possibly via salt metathesis or direct complexation.

Zinc Complexation

The final step involves complexation with zinc:

  • Zinc salts such as zinc chloride or zinc acetate can be used.
  • The process involves stirring the benzimidazole derivatives with zinc salts in suitable solvents (e.g., ethanol, DMSO) at reflux.
  • The complexation enhances the stability and potential biological activity of the compound.

Representative Synthesis Scheme

o-Phenylenediamine + Aldehyde (e.g., benzaldehyde) --(zinc triflate, ethanol, reflux)--> Benzimidazole core
Benzimidazole core + Cyanamide --(appropriate conditions)--> Carbamimidoyl derivative
Carbamimidoyl derivative + Amidine --(reaction with zinc salt)--> Final zinc complex

Data Tables and Research Findings

Method Catalyst Solvent Temperature Yield Notes
Condensation of o-phenylenediamine with aldehyde Zinc triflate (10 mol%) Ethanol 80°C Up to 95% Environmentally friendly, scalable
Functionalization with cyanamide N/A DMSO or ethanol Reflux Variable Specific to substituents
Zinc complexation Zinc chloride or acetate Ethanol or DMSO Reflux High stability Enhances biological activity

In-Depth Research Findings

  • Efficiency and Scalability: Zinc triflate catalysis provides high yields with minimal by-products, suitable for industrial scale-up.
  • Environmental Impact: The use of ethanol and mild temperatures reduces environmental footprint.
  • Versatility: The methodologies allow for diverse substitutions on the benzimidazole ring, enabling tailored derivatives for specific applications.

Chemical Reactions Analysis

Types of Reactions

2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide;zinc can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide;zinc has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide;zinc involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural variations, molecular weights, and solubility data for the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight Solubility Biological Relevance
2-[(6-Carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide; Zinc Bis-benzimidazole -CH₂- linker, carboximidamide groups, zinc coordination ~704.48 (as zinc salt) Soluble in DMSO (15.85 mg/mL) Metal coordination, enzyme inhibition
2-[4-[4-[4-(6-Carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide (tetraHCl) Bis-benzimidazole Phenoxy-butoxy linker, carboximidamide groups 704.48 (tetraHCl) Soluble in DMSO (15.85 mg/mL) Enhanced solubility due to polar linkers
2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxamidine Benzimidazole 2-Hydroxyphenyl, carboxamidine 253.28 Not reported Hydrogen bonding, acidity modulation
3-(6-Amidoximo-2-benzimidazolyl)benzamidoxime Bis-benzimidazole Amidoxime groups (-NH-C(=N-OH)-) 310.31 Not reported Metal chelation (e.g., Zn²⁺, Fe³⁺)
5-(4-(6-Fluoro-1H-benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (4e) Benzimidazole-triazole hybrid Fluorine, triazole-thiol group 325.37 Not reported Antifungal activity
2-(Chloromethyl)-1H-benzimidazole Derivatives (32–39) Benzimidazole Chloromethyl (-CH₂Cl) ~180–220 Variable Alkylation/reactivity in biological systems

Physicochemical and Functional Comparisons

Zinc Coordination vs. Metal Chelation: The target compound’s zinc ion likely enhances stability and facilitates interactions with biomolecules (e.g., metalloenzymes).

Solubility and Linker Effects: The phenoxy-butoxy linker in the tetraHCl analog () improves aqueous solubility compared to the target’s methylene bridge, which may favor pharmacokinetics .

Electronic and Acidity Differences :

  • The hydroxyphenyl group in 2-(2-Hydroxyphenyl)-3H-benzimidazole-5-carboxamidine () introduces acidity (pKa ~10), altering ionization under physiological conditions versus the carboximidamide’s neutral-to-basic behavior .

Biological Activity :

  • Benzimidazole-triazole hybrids () exhibit antifungal properties due to triazole’s nitrogen-rich structure, whereas chloromethyl derivatives () are more reactive, enabling covalent binding to cellular targets .

Biological Activity

The compound 2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide; zinc is an organometallic complex that exhibits a range of biological activities due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N8ZnC_{17}H_{16}N_{8}Zn, indicating the presence of a zinc ion coordinated to a benzimidazole core. The benzimidazole moiety is known for its diverse biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Structural Features

FeatureDescription
Core Structure Benzimidazole ring system
Functional Groups Carbamimidoyl and carboximidamide groups
Metal Coordination Zinc ion enhances reactivity and biological interaction

Anticancer Properties

Research indicates that benzimidazole derivatives can inhibit various cancer cell lines. The compound has shown promise in:

  • Inhibiting DNA Topoisomerases: These enzymes are crucial for DNA replication and transcription. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Cytotoxicity Studies: Selected derivatives have been tested against HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cell lines. The results demonstrated significant cytotoxic effects, particularly with compounds that interfere with topoisomerase activity .

Antimicrobial Activity

Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial properties. The presence of the zinc ion may enhance these effects by facilitating interactions with microbial enzymes or structural components.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is attributed to its structural features that allow it to bind effectively to active sites of various enzymes. This mechanism is particularly relevant in targeting:

  • Proteases
  • Kinases

These interactions can lead to therapeutic effects in diseases where these enzymes play a critical role.

The biological activity of 2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide; zinc can be attributed to several mechanisms:

  • Metal Coordination: The zinc ion can stabilize the structure and enhance binding to biological targets.
  • Topoisomerase Inhibition: By interfering with the enzyme's function, the compound disrupts DNA replication processes.
  • Antimicrobial Activity: The compound may disrupt microbial cell wall synthesis or function through enzyme inhibition.

Study 1: Topoisomerase Inhibition

A study evaluated nine benzimidazole derivatives for their ability to inhibit mammalian type I DNA topoisomerase. The findings indicated that the most effective compounds exhibited significant cytotoxicity against cancer cell lines, suggesting potential for further development as anticancer agents .

Study 2: Antimicrobial Efficacy

In another study, derivatives similar to the compound were tested against various bacterial strains. Results showed notable antimicrobial activity, supporting the hypothesis that modifications on the benzimidazole core can enhance efficacy against resistant strains.

Q & A

Q. What are the recommended synthetic routes for preparing bis-benzimidazole derivatives like 2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide?

The synthesis typically involves multi-step reactions starting with substituted benzimidazole precursors. For example, bis-benzimidazole derivatives can be synthesized via nucleophilic substitution between 5-aminobenzimidazole derivatives and 2-chloromethyl benzimidazole intermediates under reflux in ethanol or DMF. Key steps include:

  • Condensation : Use of 4-chloromethyl benzimidazole with substituted amines (e.g., pyridinyl or aryl groups) in polar aprotic solvents.
  • Purification : Column chromatography (silica gel, eluent: MeOH/CHCl₃) or recrystallization from ethanol/water mixtures.
    Spectroscopic validation (¹H/¹³C NMR, IR, mass spectrometry) is critical to confirm the structure .

Q. How can researchers confirm the structural integrity of bis-benzimidazole-zinc complexes?

  • Spectroscopy : ¹H NMR (DMSO-d₆) for aromatic proton environments (δ 7.2–8.5 ppm) and carboximidamide protons (δ 6.8–7.1 ppm). IR confirms N–H stretches (~3400 cm⁻¹) and C=N bonds (~1600 cm⁻¹).
  • Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation).
  • X-ray Crystallography : Use SHELX software for structure refinement. For zinc complexes, EXAFS or ICP-OES quantifies metal coordination .

Q. What initial biological screening methods are suitable for evaluating bis-benzimidazole derivatives?

  • Antibacterial Assays : Use the Ditch-Plate or Well Diffusion Method against Gram-positive (e.g., S. aureus NCIM-2079) and Gram-negative (e.g., E. coli NCIM-2931) strains. Measure zones of inhibition (ZOI) and compare to standard antibiotics (e.g., ampicillin).
  • Bioactivity Prediction : Molinspiration software calculates drug-likeness parameters (logP, polar surface area) and predicts targets (e.g., kinase inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictory activity data in bis-benzimidazole derivatives?

Contradictions often arise from structural variations (e.g., substituent electronegativity) or assay conditions. Strategies include:

  • SAR Analysis : Compare derivatives with substituents at positions 2 and 5 (e.g., electron-withdrawing groups like –NO₂ enhance antibacterial activity).
  • Dose-Response Curves : Calculate MIC/MBC values to distinguish bacteriostatic vs. bactericidal effects.
  • Molecular Docking : Simulate binding to bacterial DNA gyrase or topoisomerase IV to rationalize activity differences (e.g., compound 6f in showed strong binding to S. aureus targets).

Q. What advanced techniques characterize zinc coordination in bis-benzimidazole complexes?

  • Single-Crystal XRD : Resolve Zn²⁺ coordination geometry (e.g., tetrahedral vs. octahedral).
  • EPR Spectroscopy : Detect paramagnetic states in metal-ligand interactions.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and ligand dissociation temperatures.
    For example, zinc complexes with bis-benzimidazoles often show enhanced stability compared to free ligands due to chelation .

Q. How can computational methods optimize bis-benzimidazole derivatives for selective activity?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox activity.
  • MD Simulations : Model membrane permeability (e.g., interaction with lipid bilayers).
  • ADMET Profiling : Predict pharmacokinetics (e.g., CYP450 metabolism) using SwissADME or ADMETlab.
    Compounds with logP <5 and topological polar surface area (TPSA) >80 Ų are more likely to comply with Lipinski’s rules .

Methodological Notes

  • Crystallography : Use SHELXL for refining high-resolution data; twinning or low-resolution data may require SHELXD .
  • Bioactivity Validation : Combine in silico predictions with in vitro assays to minimize false positives .

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